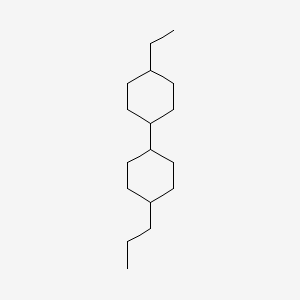

(trans,trans)-4-Etil-4'-propil-1,1'-bi(ciclohexano)

Descripción general

Descripción

(trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) is a useful research compound. Its molecular formula is C17H32 and its molecular weight is 236.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Estereoselectiva

Este compuesto juega un papel crucial en la síntesis estereoselectiva de (±)-trans,trans-ciclohexano-1,2,4,5-tetraol . Este proceso involucra un nuevo método de aislamiento que permite aislar el producto con un rendimiento excelente sin necesidad de derivatización, cromatografía en columna o extracción con solventes orgánicos .

Compuestos Bioactivos

Los ciclohexanotetroles, una clase de productos naturales conocidos por su diversa bioactividad, están estrechamente relacionados con este compuesto . En particular, el trans,trans-ciclohexano-1,2,4,5-tetraol se ha aislado de extractos de tallo y corteza de raíz de A. modestus Diels ssp macranthus Verdc. y ha mostrado actividad antimicrobiana contra S. aureus y E. coli .

Fármacos y Agroquímicos

Los trans-dioles, incluyendo este compuesto, son bloques de construcción importantes para la síntesis de fármacos y agroquímicos . También se pueden utilizar como auxiliares quirales o ligandos para la síntesis asimétrica .

Síntesis de Compuestos Biológicamente Activos

Este compuesto es importante en la industria ya que se puede utilizar en la síntesis total de compuestos biológicamente activos, como aminociclitoles y análogos . Estos se pueden sintetizar mediante transformaciones de grupo funcional menos exigentes a partir de los intermediarios amino-1,2,4,5-ciclohexano-tetroles .

Química Verde

La síntesis de este compuesto se alinea con los principios de la química verde . El proceso reduce las emisiones de compuestos orgánicos volátiles (VOC) y utiliza peróxido de hidrógeno como oxidante verde y agua o tert-butanol como solvente .

Adhesivos Estructurales

Aunque no se menciona directamente en los resultados de la búsqueda, los compuestos similares a este se utilizan a menudo en la producción de adhesivos estructurales . Estos adhesivos deben soportar una carga mientras son resistentes a los cambios dimensionales, también conocidos como fluencia . Esta aplicación podría ser potencialmente un área de investigación futura para este compuesto.

Mecanismo De Acción

Target of Action

Without specific studies, it’s difficult to identify the exact targets of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane). Similar compounds, such as other cyclohexane derivatives, often interact with various enzymes or receptors in the body, influencing their activity .

Mode of Action

The mode of action of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane) would depend on its specific targets. Cyclohexane derivatives can exhibit cis-trans isomerism, which can affect their interaction with targets .

Biochemical Pathways

The specific biochemical pathways affected by (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane) would depend on its targets and mode of action. Cyclohexane derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane) would depend on factors such as its chemical structure, formulation, and route of administration. Cyclohexane derivatives, being relatively nonpolar, might have specific absorption and distribution characteristics .

Result of Action

The molecular and cellular effects of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane) would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of (trans,trans)-4-Ethyl-4’-propyl-1,1’-bi(cyclohexane). For instance, the cis-trans isomerism of cyclohexane derivatives can be influenced by temperature .

Actividad Biológica

The compound (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) is a bicyclic organic molecule characterized by its unique stereochemistry and structural features. This article delves into its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CH

Molecular Weight : Approximately 250.44 g/mol

Structure : The compound consists of two cyclohexane rings connected by a single bond, with ethyl and propyl substituents positioned in a trans configuration. This arrangement contributes to the compound's stability and lipophilicity.

Table 1: Basic Properties of (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane)

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 250.44 g/mol |

| Configuration | trans-trans |

The biological activity of (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) is primarily attributed to its interactions with lipid membranes and proteins. Preliminary studies suggest that the compound may influence cellular processes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

The lipophilic nature of the compound likely affects its absorption and distribution within biological systems. The stability of its bicyclic structure allows it to undergo various modifications that could enhance its biological efficacy.

Interaction Studies

Research has indicated that (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) interacts with various biological targets. Notably, it has shown potential in modulating enzyme activities and influencing drug metabolism pathways. These interactions may lead to significant implications for drug development and therapeutic applications.

Comparative Analysis with Similar Compounds

Several compounds exhibit structural similarities to (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane). A comparison highlights differences in biological activity based on structural modifications:

Table 2: Comparison of Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| (trans,trans)-4-Ethyl-4'-propyl-1,1'-bi(cyclohexane) | Potential enzyme modulation | Lipophilic character influences activity |

| (cis,cis)-4-Pentyl-4'-propyl-1,1'-bi(cyclohexane) | Reduced interaction with membranes | Different steric properties |

| (trans,trans)-4-Methyl-4'-propyl-1,1'-bi(cyclohexane) | Similar mechanism; varying potency | Different alkyl substituent |

Propiedades

IUPAC Name |

1-ethyl-4-(4-propylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMYSCDCHFFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2CCC(CC2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801223443, DTXSID901231803 | |

| Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338929-18-2, 96624-41-8 | |

| Record name | 1,1′-Bicyclohexyl, 4-ethyl-4′-propyl-, (cis,trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801223443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans,trans)-4-Ethyl-4′-propyl-1,1′-bicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901231803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-ethyl-4'-trans-propyl-[1,1'-bicyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.